N-Phenylmaleimide

Heat-resistant ABS Polymer modification Thermoplastic engineering

N-Phenylmaleimide (N-PMI) is the preferred comonomer for engineering thermoplastics requiring HDT >120°C, delivering 1.5–2.5°C Tg elevation per wt% and copolymer Tg up to 215°C. Unlike α-methylstyrene, N-PMI maintains structural integrity at processing temperatures. Near-ideal alternating copolymerization with styrene (r₁·r₂ ≈ 0.001) ensures batch-to-batch consistency. As the most reactive dienophile among maleimides (59% Diels-Alder yield), N-PMI maximizes synthetic efficiency. Available in ≥98% purity.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 941-69-5
Cat. No. B1203476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenylmaleimide
CAS941-69-5
SynonymsN-phenylmaleimide
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C=CC2=O
InChIInChI=1S/C10H7NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h1-7H
InChIKeyHIDBROSJWZYGSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylmaleimide (CAS 941-69-5): Procurement-Relevant Technical Profile and Comparative Positioning


N-Phenylmaleimide (N-PMI) is an N-aryl-substituted maleimide derivative (C₁₀H₇NO₂, MW 173.17) characterized by a planar conformation that enhances π-delocalization from the phenyl substituent to the maleimide core, imparting strong electron-acceptor character in radical copolymerization and Diels–Alder cycloaddition reactions [1]. It is commercially supplied as a yellow crystalline powder (melting point ~85–90 °C, purity >99%) with solubility in common organic solvents including acetone, DMF, and benzene . The compound serves as a dual-functional monomer and polymer modifier, with established industrial use in heat-resistant ABS, PVC, and PMMA resins, as well as niche applications in biopharmaceutical and antimicrobial research [2].

N-Phenylmaleimide (CAS 941-69-5): Why N-Substituted Maleimide Analogs Cannot Be Assumed Interchangeable


Substitution at the maleimide nitrogen atom profoundly modulates steric, resonance, and polar effects that govern polymerization kinetics, sequence control, and ultimate copolymer thermal properties [1]. While N-alkyl maleimides (e.g., N-ethylmaleimide, N-cyclohexylmaleimide) and N-aryl variants share the maleimide reactive core, the planar phenyl group of N-PMI confers a unique balance of electron-withdrawing character and moderate steric bulk, yielding distinct reactivity ratios in copolymerization and markedly higher glass transition temperatures in resulting copolymers compared to bulkier N-cyclohexyl analogs [2]. In industrial heat-resistant ABS formulations, α-methylstyrene (AMS)-based modifiers exhibit a fundamental limitation—AMS depolymerizes at elevated processing temperatures, reducing molecular weight and destabilizing the rubber phase, whereas N-PMI-modified systems maintain structural integrity and achieve HDT values unattainable with AMS alone [3]. Direct substitution without performance verification risks compromised thermal stability, altered copolymer microstructure, and failure to meet application-specific HDT specifications.

N-Phenylmaleimide (CAS 941-69-5): Quantitative Head-to-Head Evidence for Scientific and Procurement Selection


Heat Distortion Temperature (HDT) Enhancement in ABS: N-PMI vs. α-Methylstyrene Modifiers

N-Phenylmaleimide delivers substantially greater HDT elevation efficiency in ABS resin modification compared to α-methylstyrene (AMS)-based modifiers. Per weight percent addition, N-PMI increases HDT by 1.5–2.5 °C/wt%, whereas AMS-based modifiers achieve ≤0.5 °C/wt% under comparable conditions . Furthermore, N-PMI-modified ABS can attain an HDT upper limit of 150 °C, while AMS-modified ABS is capped at approximately 115 °C, representing a 35 °C performance advantage in maximum achievable heat resistance .

Heat-resistant ABS Polymer modification Thermoplastic engineering

Glass Transition Temperature (Tg) Elevation in Copolymers: N-PMI vs. N-Cyclohexylmaleimide

In styrene-N-phenylmaleimide-maleic anhydride terpolymers synthesized via one-shot radical polymerization, increasing N-PMI mass fraction from 48% to 63% elevated the glass transition temperature (Tg) from 202 °C to 215 °C, as measured by differential scanning calorimetry (DSC) [1]. In contrast, copolymers of N-cyclohexylmaleimide (ChMI) with methyl methacrylate exhibit substantially lower Tg values even at comparable maleimide incorporation levels—reported Tg values for poly(ChMI-co-MMA) systems range from approximately 120–160 °C depending on ChMI content, reflecting the bulkier, non-planar cyclohexyl substituent's reduced efficiency in raising Tg relative to the planar phenyl group of N-PMI [2].

Copolymer thermal properties Heat-resistant polymers DSC analysis

Thermal Decomposition Resistance: 5% Weight Loss Temperature Threshold in Terpolymers

Thermogravimetric analysis (TGA) of styrene-N-phenylmaleimide-maleic anhydride terpolymers demonstrates that when the N-phenylmaleimide mass fraction exceeds 48%, the 5% weight loss decomposition temperature (Td₅%) exceeds 363 °C under nitrogen atmosphere [1]. As a class-level benchmark, poly(N-phenylmaleimide) homopolymer exhibits an onset thermal decomposition temperature (Tinit) of approximately 364 °C, comparable to or exceeding many commercial engineering thermoplastics and establishing N-PMI-containing copolymers as viable candidates for high-temperature service environments [2].

Thermogravimetric analysis Polymer thermal stability High-temperature materials

Diels–Alder Dienophile Reactivity Ranking: N-Phenylmaleimide Outperforms Other Maleimides

In a systematic study of microwave-assisted Diels–Alder reactions employing 3-benzoylvinylchromones as dienes and a scope of maleimides as dienophiles, N-phenylmaleimide was identified as the most reactive dienophile among all maleimides tested, affording the corresponding 2-phenylisoindoline-1,3-dione product in 59% isolated yield, which represented the highest yield within the reported range of 15–59% across the tested maleimide series [1]. While explicit yield data for each comparator maleimide are not tabulated in the source abstract, the statement that N-phenylmaleimide is 'the most reactive dienophile' among tested maleimides provides a direct within-study ranking.

Cycloaddition chemistry Dienophile reactivity Organic synthesis

Alternating Copolymerization Tendency with Styrene: Reactivity Ratios Confirm Near-Equimolar Sequence

Free-radical copolymerization of N-phenylmaleimide (NPMI) with styrene (St) at 35 °C in benzene initiated by AIBN yields a 'nearly equimolecular' alternating copolymer irrespective of monomer feed composition [1]. Reactivity ratios determined by curve-fitting were reported as r₁ (St) = 0.0066 and r₂ (NPMI) = 0.1615, with a product r₁·r₂ ≈ 0.001, strongly approaching the ideal alternating limit (r₁·r₂ = 0) [2]. In contrast, N-cyclohexylmaleimide copolymerization with styrene shows less pronounced alternating character due to the bulkier N-substituent suppressing penultimate unit effects and favoring random copolymer incorporation [3].

Copolymerization kinetics Reactivity ratios Sequence-controlled polymers

N-Phenylmaleimide (CAS 941-69-5): Validated Application Scenarios Based on Quantitative Evidence


Heat-Resistant ABS Formulation for Automotive Interior and Electronic Housings

Based on the demonstrated HDT elevation efficiency of 1.5–2.5 °C per wt% N-PMI addition and achievable HDT upper limit of 150 °C , N-phenylmaleimide is the modifier of choice for ABS compounds requiring heat distortion temperatures exceeding 120 °C—a regime where α-methylstyrene modifiers cannot perform due to their ~115 °C ceiling. Typical incorporation at 5–15 wt% N-PMI yields ABS grades suitable for automotive instrument panels, center console components, and electronic device enclosures subjected to elevated service temperatures.

High-Tg Copolymer Synthesis for Engineering Thermoplastic Blends

The ability of N-phenylmaleimide to elevate copolymer glass transition temperatures to 202–215 °C at moderate incorporation levels (48–63 wt%) [1] supports its use as a comonomer in styrenic and acrylic copolymers intended as heat-resistant blend components with polycarbonate, PPO, or nylon. The Tg elevation efficiency of N-PMI significantly exceeds that of N-cyclohexylmaleimide, making N-PMI the preferred selection when maximum heat resistance is required without sacrificing processability.

Diels–Alder Cycloaddition for Phthalimide and Isoindoline-1,3-dione Synthesis

N-Phenylmaleimide's identification as the most reactive dienophile among tested maleimides in microwave-assisted Diels–Alder reactions (59% yield vs. 15–<59% for comparators) [2] supports its prioritized selection in synthetic routes to 4,6-disubstituted isoindoline-1,3-diones and related phthalimide derivatives. These scaffolds are prevalent in bioactive molecules and functional materials, where maximizing reaction yield and minimizing side-product formation are critical for cost-effective synthesis.

Alternating Copolymer Design for Uniform Thermal and Mechanical Properties

The near-ideal alternating copolymerization tendency of N-phenylmaleimide with styrene (reactivity ratio product r₁·r₂ ≈ 0.001) [3] enables the rational design of copolymers with predictable, uniform sequence distributions. This property is essential for applications where batch-to-batch consistency in thermal performance (Tg, Td) and mechanical response is required, such as in precision-molded engineering components and specialty coatings.

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